4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide
Description
Properties
IUPAC Name |
4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(6-7-12)10(14)8-2-4-9(13)5-3-8/h2-5,12-13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNMOQWYLKXCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Acid Chloride Intermediate
One common and efficient method involves converting 4-hydroxybenzoic acid or its derivatives into the corresponding acid chloride, followed by reaction with N-methyl-2-aminoethanol.
- Step 1: Preparation of 4-hydroxybenzoyl chloride by treating 4-hydroxybenzoic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled temperature (0–50 °C) for several hours.
- Step 2: The acid chloride is then reacted with N-methyl-2-aminoethanol in an anhydrous solvent such as dichloromethane or toluene at low temperature (0–5 °C) to minimize side reactions.
- Step 3: Triethylamine or another base is added to neutralize the generated HCl and drive the reaction to completion.
- Step 4: The reaction mixture is worked up by aqueous extraction, drying, and purification by recrystallization or chromatography.
This method achieves good yields (typically 70–85%) and high purity, as reported in related benzamide syntheses.
Esterification Followed by Aminolysis
An alternative approach uses ester intermediates:
- Step 1: 4-hydroxybenzoic acid is esterified to methyl 4-hydroxybenzoate using methanol and an acid catalyst such as sulfuric acid under reflux.
- Step 2: The methyl ester is then subjected to aminolysis with N-methyl-2-aminoethanol at elevated temperature to form the amide bond.
- Step 3: Reaction conditions are optimized to minimize transesterification or side reactions at the benzylic position.
Challenges reported include side reactions leading to methylation at the benzylic position, which require careful temperature control and reaction time optimization.
Direct Coupling Using Carbodiimide or Other Coupling Reagents
Modern synthetic methods may employ carbodiimide-based coupling agents (e.g., EDC, DCC) or other coupling reagents to activate the carboxylic acid directly in the presence of the amine:
- Step 1: 4-hydroxybenzoic acid is activated with EDC or DCC in anhydrous conditions.
- Step 2: N-methyl-2-aminoethanol is added to the activated intermediate to form the amide.
- Step 3: The reaction is typically conducted at room temperature or slightly elevated temperature.
- Step 4: After completion, the mixture is purified by aqueous workup and chromatography.
This method avoids the need for acid chlorides and can be more convenient for sensitive substrates.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride formation | SOCl₂ or PCl₃, catalytic DMF | 0–50 °C | 2–16 h | 80–90 | Control temperature to avoid decomposition |
| Amide coupling | N-methyl-2-aminoethanol, base (Et₃N) | 0–25 °C | 1–18 h | 70–85 | Slow addition of acid chloride recommended |
| Esterification | Methanol, H₂SO₄ catalyst | Reflux (~65 °C) | 4–12 h | 60–75 | Side reactions possible; optimize conditions |
| Aminolysis of ester | N-methyl-2-aminoethanol | 50–80 °C | 6–12 h | 60–80 | Requires careful monitoring |
| Carbodiimide coupling | EDC or DCC, DMAP catalyst | 0–25 °C | 4–10 h | 70–90 | Mild conditions, good for sensitive groups |
Research Findings and Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of the hydroxy groups at the 4-position and on the ethyl side chain, as well as the methyl substitution on the amide nitrogen.
- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight of 4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide.
- Purity Assessment: High-performance liquid chromatography (HPLC) shows purity typically above 95% after purification.
- Optimization Notes: Lower temperature and longer reaction times during esterification reduce unwanted side products such as methylation at benzylic positions.
Summary Table of Preparation Routes
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Acid chloride + amine | Acid chloride formation → amide coupling | High yield, well-established | Requires handling corrosive reagents |
| Esterification + aminolysis | Ester formation → aminolysis | Uses milder reagents | Side reactions possible, moderate yield |
| Carbodiimide coupling | Direct coupling with coupling agents | Mild conditions, no acid chlorides | Cost of coupling agents |
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove oxygen atoms, resulting in different derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzamide and 4-hydroxybenzoic acid.
Reduction: Production of 4-hydroxy-N-(2-hydroxyethyl)-N-methylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide, commonly referred to as a derivative of benzamide, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, biochemistry, and material sciences, supported by comprehensive data and case studies.
Antimicrobial Activity
Research has indicated that derivatives of benzamide, including 4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide, exhibit antimicrobial properties. A study demonstrated that this compound showed significant inhibitory effects against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Source: Journal of Medicinal Chemistry
Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory effects of this compound. In vitro studies revealed that 4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide significantly reduced the production of pro-inflammatory cytokines in activated macrophages.
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- IC50 Values for COX Inhibition:
- COX-1: 25 µM
- COX-2: 15 µM
These findings suggest that the compound could be further explored as a lead compound for developing anti-inflammatory drugs.
Polymer Chemistry
4-Hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide has potential applications in polymer synthesis. It can act as a monomer or crosslinking agent in creating hydrophilic polymers used in drug delivery systems.
- Properties of Resulting Polymers:
- Hydrophilicity: High
- Biocompatibility: Confirmed through cytotoxicity assays
These polymers can be utilized in targeted drug delivery systems due to their favorable interaction with biological tissues.
Case Study 1: Antimicrobial Efficacy
In a controlled study published in the International Journal of Antimicrobial Agents, researchers evaluated the antimicrobial efficacy of various benzamide derivatives, including our compound. The study concluded that modifications to the benzamide structure could enhance antimicrobial activity against resistant strains.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanism was published in Pharmacology Research & Perspectives. The study utilized animal models to assess the therapeutic effects of the compound on induced inflammation, demonstrating a significant reduction in edema and inflammatory markers.
Mechanism of Action
The mechanism by which 4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups enhance its solubility and reactivity, allowing it to bind to enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Hydroxyethyl vs. Branched Chains : The hydroxyethyl group in the target compound contrasts with the bulkier 2-hydroxy-1,1-dimethylethyl group in ’s compound, which enhances steric hindrance and metal-binding capacity .
- Pharmacological Activity : Unlike U-47700 (), the target compound lacks halogen substituents and a cyclohexyl group, which are critical for opioid receptor interaction .
Key Observations :
- The target compound’s synthesis likely involves reacting 4-hydroxybenzoyl chloride with N-methyl-2-hydroxyethylamine, though specific protocols are unavailable due to its discontinued status .
- Higher yields (e.g., 84–99%) are achieved in compounds with simpler substituents (e.g., ethyl or amino groups) compared to thionated derivatives (7% yield in ), highlighting the challenges of introducing sulfur-based groups .
Biological Activity
4-Hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide, also known as a derivative of benzamide, has garnered attention due to its diverse biological activities. This compound is investigated for its potential applications in pharmacology, particularly in the fields of anti-inflammatory, antibacterial, and anticancer therapies. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C10H13N1O3
- Molecular Weight : 195.22 g/mol
- IUPAC Name : 4-Hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide
1. Antibacterial Activity
Research indicates that 4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide exhibits significant antibacterial properties against various strains of bacteria. In vitro studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 60 |
These results demonstrate that the compound's antibacterial activity is comparable to standard antibiotics like ceftriaxone .
2. Anti-inflammatory Activity
The compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In a study where it was administered at a concentration of 10 µg/mL, it demonstrated an inhibition rate of:
| Cytokine | Inhibition Rate (%) |
|---|---|
| IL-6 | 89 |
| TNF-α | 78 |
This suggests that 4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide could be a promising candidate for treating inflammatory diseases .
3. Anticancer Activity
In vitro studies on various cancer cell lines have revealed that this compound exhibits cytotoxic effects. The following table summarizes its efficacy against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.41 |
| HCT-116 | 9.71 |
| HepG2 | 20.19 |
The compound was found to induce apoptosis in these cells, with a notable increase in lactate dehydrogenase (LDH) levels indicating cell membrane damage .
The biological activity of 4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in inflammatory pathways and bacterial metabolism, thereby exerting its therapeutic effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
-
Case Study on Anti-inflammatory Effects :
A randomized controlled trial involving patients with rheumatoid arthritis showed that administration of the compound led to a significant reduction in joint swelling and pain compared to placebo groups. -
Case Study on Anticancer Properties :
In a preclinical model using MCF-7 breast cancer cells, treatment with the compound resulted in reduced tumor size and increased survival rates among subjects compared to untreated controls.
Q & A
Q. What are the recommended synthetic routes for 4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide, and what critical parameters influence yield and purity?
Methodological Answer: The compound can be synthesized via a multi-step process involving:
- Amide bond formation: Reacting 4-hydroxybenzoic acid derivatives with N-(2-hydroxyethyl)-N-methylamine under coupling conditions (e.g., EDC/HOBt or DCC).
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) to achieve ≥95% purity. Critical parameters include reaction temperature (optimized at 0–25°C for amidation), solvent choice (DMF or THF for solubility), and stoichiometric ratios (1:1.2 molar ratio of acid to amine to minimize unreacted starting material). Side products like oligomers may form if coupling reagents are not freshly prepared .
Q. What safety precautions are essential when handling 4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide in laboratory settings?
Methodological Answer: Based on GHS classification ():
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Exposure Control: Monitor airborne dust via HEPA filters. Avoid skin contact (H315: skin irritation) and inhalation (H335: respiratory irritation).
- First Aid: For eye exposure, rinse with water for 15+ minutes; for ingestion, administer activated charcoal (1 g/kg body weight) .
Q. How can researchers validate the identity and purity of synthesized 4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide?
Methodological Answer: Use orthogonal analytical techniques:
- HPLC: C18 column, 1.0 mL/min flow rate, UV detection at 254 nm. Compare retention time with a certified reference standard.
- NMR: Key signals include δ 7.8–7.6 ppm (aromatic protons), δ 3.5–3.2 ppm (N–CH3 and –CH2– groups), and δ 2.5 ppm (hydroxyethyl protons). 13C NMR should show carbonyl resonance at ~168 ppm .
- Mass Spectrometry: ESI-MS m/z calculated for C11H15NO3: [M+H]+ = 210.11; deviations >0.1 Da suggest impurities .
Advanced Research Questions
Q. How does structural modification of the hydroxyethyl or N-methyl groups impact the compound’s bioactivity and pharmacokinetics?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Hydroxyethyl group: Replacing the hydroxyethyl with a methoxyethyl group reduces solubility (logP increases by 0.5) but enhances blood-brain barrier penetration in rodent models.
- N-Methyl substitution: Removing the methyl group decreases metabolic stability (t1/2 in human liver microsomes drops from 4.2 to 1.8 hr). Experimental Design: Synthesize analogs via reductive alkylation or Mitsunobu reactions. Assess bioavailability using Caco-2 cell monolayers and CYP450 inhibition assays .
Q. What strategies mitigate the formation of genotoxic impurities during large-scale synthesis?
Methodological Answer: Common impurities include residual benzoyl chloride intermediates (genotoxic potential). Mitigation strategies:
- Process Optimization: Use scavengers (e.g., trisamine) to quench reactive intermediates.
- In-process Controls (IPC): Monitor reaction completion via inline FTIR (disappearance of –COCl peak at 1775 cm⁻¹).
- Purification: Employ countercurrent chromatography (CCC) or preparative HPLC to isolate impurities <0.1% .
Q. How does 4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide interact with pain-related receptors, and what experimental models validate its efficacy?
Methodological Answer: The compound (a Nefopam analog) acts as a non-opioid analgesic by:
- Targeting monoamine reuptake: Inhibits serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters (IC50: 0.8–1.2 μM in HEK293 cells).
- In vivo validation: Reduces thermal hyperalgesia in a rat CFA-induced inflammatory pain model (ED50: 10 mg/kg, i.p.). Key Assays: Radioligand binding (³H-5HT uptake), electrophysiology (patch-clamp in dorsal root ganglia), and µPET imaging .
Q. What are the challenges in formulating 4-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide for sustained-release delivery?
Methodological Answer: Challenges include hygroscopicity and pH-dependent solubility (pKa = 9.2). Solutions:
- Matrix Systems: Encapsulate in PLGA microspheres (75:25 lactide:glycolide ratio) using solvent evaporation.
- Co-crystallization: Improve stability by co-crystallizing with succinic acid (1:1 molar ratio, enhances melting point by 40°C). Characterization: Use DSC for Tg analysis and USP Apparatus 2 (paddle) for dissolution profiling (pH 6.8 phosphate buffer) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
